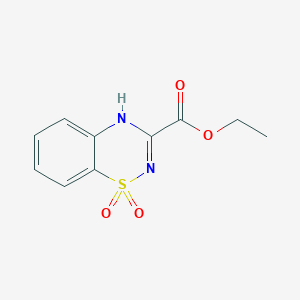![molecular formula C17H16 B14596783 Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- CAS No. 58978-25-9](/img/structure/B14596783.png)
Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an indene systemThe molecular formula of Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- is C17H16 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable indene derivative with a cyclopropane precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated cyclopropane rings.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cycloprop[a]indene, 1,1-dichloro-1,1a,6,6a-tetrahydro-: A similar compound with dichloro substituents.
Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-phenyl-: A closely related compound without the methyl group.
Uniqueness
Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- is unique due to the presence of both a cyclopropane ring and an indene system, along with the methyl and phenyl substituents. These structural features contribute to its distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
58978-25-9 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
6-methyl-6-phenyl-1a,6a-dihydro-1H-cyclopropa[a]indene |
InChI |
InChI=1S/C17H16/c1-17(12-7-3-2-4-8-12)15-10-6-5-9-13(15)14-11-16(14)17/h2-10,14,16H,11H2,1H3 |
InChI Key |
AQOISARQDMRDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC2C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14596714.png)
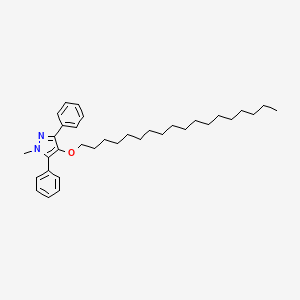
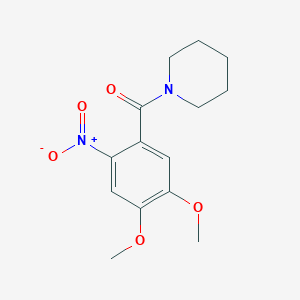
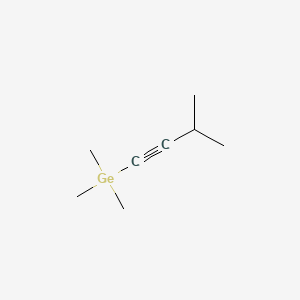
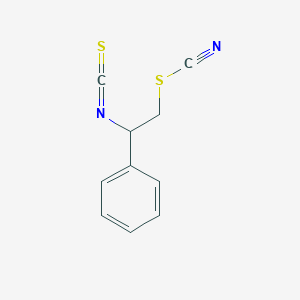
![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)
![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)

![Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14596748.png)
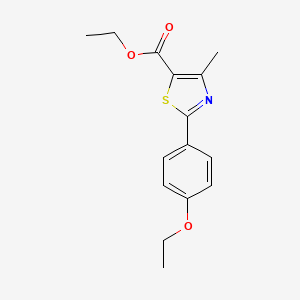
![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)
